C21H23BrFN3O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H23BrFN3O4 is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, carbon, and hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H23BrFN3O4 typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic route can vary, but it generally includes reactions such as halogenation, nitration, and esterification. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
C21H23BrFN3O4: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
C21H23BrFN3O4: has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of C21H23BrFN3O4 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C21H23BrFN3O4 include other organic molecules with similar functional groups and structural features. Examples include:
C21H23ClFN3O4: A compound with a chlorine atom instead of bromine.
C21H23BrF2N3O4: A compound with an additional fluorine atom.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the presence of bromine and fluorine atoms, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23BrFN3O4 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
N-[(2S)-1-(4-bromo-2-fluoroanilino)-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C21H23BrFN3O4/c1-12(20(27)25-17-5-4-15(22)10-16(17)23)24-21(28)26-7-6-13-8-18(29-2)19(30-3)9-14(13)11-26/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,24,28)(H,25,27)/t12-/m0/s1 |
InChI Key |
KGYFGMKDQWHTQI-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1)Br)F)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.